molecular formula C19H17N5 B2937893 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877789-50-9

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2937893
CAS No.: 877789-50-9
M. Wt: 315.38
InChI Key: HSRBSTPQNBWMQI-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative designed as a mycobacterial ATP synthase inhibitor for tuberculosis (TB) treatment . Its core structure features:

  • 3-Phenyl group: Provides hydrophobic interactions with the target enzyme.
  • 5-Methyl substituent: Balances lipophilicity and steric bulk.

This compound belongs to a broader class of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, where substitutions at positions 3, 5, and the pyridine ring modulate activity .

Properties

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-14-11-18(21-12-16-9-5-6-10-20-16)24-19(23-14)17(13-22-24)15-7-3-2-4-8-15/h2-11,13,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBSTPQNBWMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5C_{18}H_{19}N_{5}. Its unique heterocyclic structure is crucial for its biological activity, allowing interactions with various biological targets, particularly enzymes involved in cancer and infectious diseases.

Mechanisms of Biological Activity

1. Enzyme Inhibition

The compound exhibits potent inhibition of key enzymes involved in critical cellular pathways. Notably, it has been identified as an inhibitor of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. This characteristic positions it as a potential candidate for anti-tuberculosis therapy.

2. Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess significant anticancer properties. Studies have demonstrated that it inhibits cell viability across various cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (skin cancer). The compound's ability to induce apoptosis in cancer cells is linked to its interference with signaling pathways that promote cell proliferation.

Anticancer Properties

A recent study utilized the MTT assay to evaluate the anticancer effects of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability over a 72-hour exposure period.

Case Study: Anticancer Activity

In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives:

  • Compound Structure : Modifications to the phenyl ring enhanced potency against breast cancer cells.
  • Standard Treatments : The efficacy was compared to standard treatments like YM155.

The study concluded that certain structural modifications could significantly improve anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Its mechanism often involves disrupting bacterial ATP synthesis, thereby inhibiting growth and replication.

Case Study: Inhibition of Mycobacterial Growth

A pivotal study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting Mycobacterium tuberculosis through ATP synthase inhibition. This dual-targeting approach suggests potential therapeutic applications for both cancer and bacterial infections.

Summary of Biological Activities

Activity Type Description
Enzyme Inhibition Inhibits mycobacterial ATP synthase; potential anti-tuberculosis agent.
Anticancer Activity Significant inhibition of cell viability in various cancer cell lines; induces apoptosis.
Antimicrobial Activity Disrupts bacterial ATP synthesis; effective against Mycobacterium tuberculosis.

Comparison with Similar Compounds

Modifications at Position 3 (3-Phenyl Substituent)

  • Fluorination: 3-(4-Fluorophenyl) derivatives (e.g., compound 32 in ) exhibit superior anti-mycobacterial activity compared to non-fluorinated analogues. Fluorine enhances electronegativity and improves target binding . 3-(2-Fluorophenyl) derivatives (e.g., compound 15a in ) show reduced potency, indicating para-substitution is critical .
  • Bulkier Groups :

    • 3-(4-Isopropylphenyl) (compound 35 in ) increases lipophilicity but may reduce solubility, limiting in vivo efficacy .

Modifications at Position 5 (5-Methyl Substituent)

  • Alkyl/Aryl Expansion :

    • 5-Propyl (e.g., compound 896841-64-8 in ) improves hydrophobic interactions but risks metabolic instability .
    • 5-Aryl/Heteroaryl (e.g., 5-(4-methoxyphenyl) in compound 34, ) enhances π-π stacking but may reduce cell permeability .
  • Electron-Withdrawing Groups :

    • 5-Trifluoromethyl (e.g., D463-0322 in ) increases metabolic stability but may introduce toxicity risks .

Modifications at Position 7 (N-Substituent)

  • Pyridine Ring Variations: 6-Methylpyridin-2-ylmethyl (compound 47, ) improves microsomal stability by reducing CYP450 interactions . 6-Methoxypyridin-2-ylmethyl (compound 48, ) enhances hydrogen bonding but may reduce bioavailability due to increased polarity .
  • Non-Pyridine Substituents: N-(2-Phenylethyl) (e.g., compound in ) reduces activity, highlighting the necessity of the pyridine moiety for target binding .

Critical Findings and SAR Insights

Fluorine at Position 3: Para-fluorination on the 3-phenyl group is optimal for potency, reducing MIC values by 50% compared to non-fluorinated analogues .

Pyridine Substituents : Methyl or methoxy groups on the pyridine ring (e.g., compounds 47–48) enhance metabolic stability without compromising activity .

Trade-offs with Bulkier Groups : While 5-aryl substituents (e.g., 4-isopropylphenyl) improve binding, they may reduce solubility, necessitating formulation optimization .

hERG Liability : Most derivatives exhibit low hERG inhibition (IC50 >30 µM), critical for cardiac safety .

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